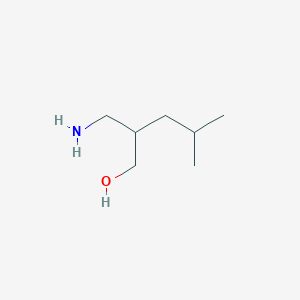

2-(Aminomethyl)-4-methylpentan-1-ol

Description

The Significance of Amino Alcohols in Organic Synthesis and Medicinal Chemistry

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. This bifunctionality makes them highly valuable in organic synthesis, where they can participate in a wide array of chemical reactions. chemimpex.com They are particularly prized as chiral auxiliaries and ligands in asymmetric synthesis, a field focused on creating specific stereoisomers of chiral molecules. chemimpex.com The ability to control the stereochemistry of a molecule is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

In medicinal chemistry, the amino alcohol motif is a common feature in many biologically active compounds and pharmaceuticals. cymitquimica.com Their presence can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets such as enzymes and receptors. chemimpex.com The tuning of these physicochemical properties is a key aspect of the drug discovery process. chemimpex.com Furthermore, amino alcohol derivatives have been investigated for their potential antimicrobial properties. cymitquimica.com

An Overview of 2-(Aminomethyl)-4-methylpentan-1-ol as a Key Alkanolamine

This compound, or Leucinol, is a primary alkanolamine that is structurally derived from the essential amino acid L-leucine. cymitquimica.comwiktionary.org Its chirality, inherited from L-leucine, makes it a valuable chiral building block in the synthesis of more complex molecules. chemimpex.comcymitquimica.com

The synthesis of this compound is most commonly achieved through the reduction of the carboxylic acid group of leucine (B10760876). wiktionary.org This transformation preserves the stereochemical integrity of the original amino acid, providing access to enantiomerically pure forms of the amino alcohol.

As a versatile synthetic intermediate, Leucinol is utilized in the preparation of various pharmaceuticals and agrochemicals. chemimpex.comcymitquimica.com Its role often involves serving as a chiral template or being incorporated directly into the final molecular structure.

Below is a table summarizing some of the key chemical and physical properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Leucinol, DL-Leucinol |

| CAS Number | 502-32-9 |

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| Appearance | Colorless liquid or solid |

| Boiling Point | 196-198 °C |

Historical Context of Research on this compound and Related Structures

The history of this compound is intrinsically linked to the discovery and study of its parent amino acid, leucine. Leucine was first isolated in 1819 from cheese by the French chemist Joseph Louis Proust. biocrates.com The structure of leucine was later elucidated, and its importance as an essential amino acid in human nutrition was established. biocrates.com

The development of methods to reduce carboxylic acids to alcohols in the 20th century paved the way for the synthesis of amino alcohols from their corresponding amino acids. This provided chemists with a new set of chiral building blocks derived from the "chiral pool" of naturally occurring amino acids. The term "leucinol" itself is derived from its parent, leucine, with the "-ol" suffix indicating the presence of an alcohol group. wiktionary.org

Research into the applications of Leucinol and other chiral amino alcohols grew in parallel with the advancements in asymmetric synthesis. The pioneering work in this field highlighted the utility of such compounds as chiral auxiliaries and ligands for controlling the stereochemical outcome of reactions. This has had a profound impact on the synthesis of enantiomerically pure drugs and other biologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)3-7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGASEAIRBNJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250484-37-7 | |

| Record name | 2-(aminomethyl)-4-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Chiral Synthesis of 2 Aminomethyl 4 Methylpentan 1 Ol

Enantiomerism and Diastereomerism of 2-(Aminomethyl)-4-methylpentan-1-ol

The molecular structure of this compound contains a single stereogenic center, which is the carbon atom at the second position (C2). This carbon is bonded to four distinct groups: a hydrogen atom, an isobutyl group, a hydroxymethyl group (-CH₂OH), and an aminomethyl group (-CH₂NH₂). The presence of this single chiral center means that the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. sigmaaldrich.com These enantiomers are designated as (R)-2-(aminomethyl)-4-methylpentan-1-ol and (S)-2-(aminomethyl)-4-methylpentan-1-ol, based on the Cahn-Ingold-Prelog priority rules.

Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. They can also interact differently with other chiral molecules, a property that is fundamental to their separation and their roles in biological systems.

Diastereomers are stereoisomers that are not mirror images of each other. For a molecule to have diastereomers, it must possess at least two stereogenic centers. Since this compound has only one chiral center, it does not have any diastereomers by itself. Diastereomers would only be formed if it were to react with another chiral molecule, creating a new compound with multiple stereocenters.

Enantioselective Synthetic Routes to (R)- and (S)-2-(Aminomethyl)-4-methylpentan-1-ol

The synthesis of enantiomerically pure forms of this compound is of significant interest. Several strategies have been developed to achieve high enantioselectivity.

Asymmetric reduction of a prochiral precursor is a powerful method for creating a chiral center with a specific configuration. For the synthesis of enantiopure leucinol, this strategy would typically involve the reduction of a prochiral ketone, such as 4-methyl-2-(aminomethyl)-1-pentanone. The carbonyl group in this precursor can be selectively reduced to a hydroxyl group, creating the desired stereocenter.

This transformation can be achieved using various catalytic systems:

Chiral Borane (B79455) Reagents: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (like borane-dimethyl sulfide), is a well-established method for the asymmetric reduction of prochiral ketones to secondary alcohols with high enantioselectivity.

Chiral Metal Hydride Catalysis: Transition metal complexes featuring chiral ligands can catalyze the hydrogenation or transfer hydrogenation of ketones. For instance, ruthenium, rhodium, or iridium catalysts with chiral phosphine (B1218219) or diamine ligands can deliver hydrogen to one face of the carbonyl group preferentially, yielding one enantiomer of the alcohol in excess.

The choice of catalyst and reaction conditions determines which enantiomer, (R) or (S), is produced.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a chemical reaction in a diastereoselective manner. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product. wikipedia.org

For the synthesis of this compound, a common approach involves the use of chiral auxiliaries derived from amino acids. A notable example is the Schöllkopf auxiliary, a bis-lactim ether typically made from valine and glycine. biosynth.com The synthesis proceeds through the following general steps:

Attachment: A prochiral substrate, such as a derivative of isovaleric acid, is attached to the chiral auxiliary.

Diastereoselective Reaction: The key C-C or C-N bond is formed. For instance, the enolate of the auxiliary-bound substrate can be alkylated with a hydroxymethyl or aminomethyl equivalent. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, resulting in the formation of one diastereomer in high excess. biosynth.com

Cleavage: The newly synthesized, diastereomerically pure product is cleaved from the auxiliary, typically through mild acid hydrolysis, to release the enantiomerically pure target molecule and recover the auxiliary for reuse. scielo.org.mx

Other well-known auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam, can also be adapted for this purpose, offering robust control over the stereochemical outcome. nih.govscielo.org.mx

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Precursor | Key Reaction Type | Cleavage Condition |

|---|---|---|---|

| Evans' Oxazolidinones | Carboxylic Acids | Aldol (B89426), Alkylation | LiBH₄, LiOH/H₂O₂ |

| Schöllkopf's Bis-Lactim Ether | Glycine derivative | Alkylation | Mild Acid Hydrolysis |

| Oppolzer's Camphorsultam | Carboxylic Acids | Alkylation, Michael Addition | LiAlH₄, LiOH |

| Enders' SAMP/RAMP | Aldehydes, Ketones | Alkylation | Ozonolysis |

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity under mild conditions. rsc.org Several classes of enzymes are suitable for synthesizing chiral amino alcohols like leucinol.

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes catalyze the asymmetric reduction of prochiral ketones to chiral alcohols. By screening a library of KREDs or ADHs, specific enzymes can be identified that produce either the (R)- or (S)-enantiomer of the target alcohol with very high enantiomeric excess (e.e.). For example, whole cells of Acetobacter pasteurianus have been used for the anti-Prelog reduction of ketones to yield (R)-alcohols with >99.9% e.e. nih.gov

Transaminases (TAs): These enzymes transfer an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. A keto-alcohol precursor could be converted to this compound with high stereocontrol at the newly formed amino center.

Amine Dehydrogenases (AmDHs): Engineered AmDHs can perform the direct reductive amination of a ketone using ammonia (B1221849), leading to the formation of a chiral amine. d-nb.info This approach is highly atom-economical and can achieve excellent enantioselectivity.

Table 2: Overview of Biocatalytic Routes to Chiral Amino Alcohols

| Enzyme Class | Reaction Type | Substrate Precursor | Key Advantage |

|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric Reduction | Keto-amine | High e.e. (>99%), wide availability |

| Transaminase (TA) | Asymmetric Transamination | Keto-alcohol | Excellent stereocontrol, uses amine donors |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Keto-alcohol | High atom economy, uses ammonia directly |

| Hydrolase (e.g., Lipase) | Kinetic Resolution | Racemic amino alcohol | Separates racemates effectively |

Resolution Techniques for Racemic this compound

When an enantioselective synthesis is not feasible, a racemic mixture can be synthesized and subsequently separated into its individual enantiomers through a process called chiral resolution.

Classical Resolution: This method involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid (e.g., tartaric acid or mandelic acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure (R) and (S) enantiomers of the amino alcohol.

Kinetic Resolution: This technique relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org For example, a lipase (B570770) enzyme can be used to selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. The reaction can be stopped at approximately 50% conversion, resulting in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. wikipedia.orgnih.gov These two compounds can then be easily separated by standard chromatographic methods. A similar principle can be applied using chiral chemical catalysts or even enantioselective photocatalysis. nih.govnih.gov

Analytical Methodologies for Enantiomeric Excess Determination

To verify the success of an asymmetric synthesis or resolution, it is crucial to determine the enantiomeric excess (e.e.) of the product. The e.e. is a measure of the purity of one enantiomer relative to the other. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers. researchgate.netnih.gov The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.commdpi.com These differential interactions cause the two enantiomers to travel through the column at different rates, resulting in separate peaks on the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for precise calculation of the e.e. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. mdpi.com

Chiral Gas Chromatography (GC): For volatile compounds or those that can be made volatile through derivatization, chiral GC is an effective alternative. gcms.cz It operates on the same principle as chiral HPLC but uses a capillary column with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently capable of distinguishing between enantiomers, it can be adapted for chiral analysis. By adding a chiral solvating agent or a chiral derivatizing agent to the NMR sample, the enantiomers can be converted into diastereomeric complexes or compounds, which will exhibit distinct signals in the NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.

Table 3: Comparison of Analytical Methods for Enantiomeric Excess (e.e.) Determination

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy, widely applicable, direct separation | Requires method development, can be costly |

| Chiral GC | Differential interaction with a chiral stationary phase | High resolution for volatile compounds | Requires analyte volatility or derivatization |

| NMR Spectroscopy | Formation of diastereomeric species with a chiral agent | No separation needed, provides structural info | Lower sensitivity, requires chiral agents, peak overlap can occur |

| Circular Dichroism (CD) | Differential absorption of polarized light | Sensitive to chirality, can determine absolute configuration | Requires chromophore near stereocenter, calibration needed |

Synthetic Methodologies for 2 Aminomethyl 4 Methylpentan 1 Ol

Reduction of Carboxylic Acid Precursors to 2-(Aminomethyl)-4-methylpentan-1-ol

A primary and direct route to this compound involves the reduction of the naturally occurring amino acid, L-leucine, or its derivatives. Leucine (B10760876) possesses the required carbon skeleton and stereochemistry, making it an ideal starting material.

The most common method for this transformation is the use of strong reducing agents, such as lithium aluminum hydride (LiAlH₄) . This powerful reagent effectively reduces the carboxylic acid functional group of leucine to a primary alcohol, yielding leucinol. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). For instance, a procedure analogous to the reduction of L-valine to L-valinol involves the slow addition of the amino acid to a suspension of LiAlH₄ in THF, followed by reflux. orgsyn.org The reaction proceeds through the formation of an aluminum-alkoxide complex, which is then hydrolyzed during workup to liberate the final amino alcohol product.

An alternative and often milder approach involves the reduction of leucine esters. Leucine can be first converted to its corresponding methyl or ethyl ester. These ester derivatives can then be reduced to leucinol using less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) in the presence of a proton source, such as methanol (B129727). This method offers the advantage of avoiding the highly reactive and pyrophoric nature of LiAlH₄. researchgate.net

| Precursor | Reducing Agent | Solvent | Key Conditions | Product |

| L-Leucine | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Anhydrous, Reflux | L-Leucinol |

| L-Leucine Methyl Ester | Sodium Borohydride (NaBH₄) / Methanol | Tetrahydrofuran (THF) | Room Temperature | L-Leucinol |

Synthesis via Nitration-Reduction Sequences from Alkenes

While less direct, the synthesis of this compound can be envisioned through a sequence of reactions starting from an alkene precursor, such as 4-methyl-1-pentene (B8377) . This pathway would necessitate the introduction of both the amino and hydroxyl functionalities at the appropriate positions.

A hypothetical route could involve the nitration of the alkene followed by reduction. However, the direct nitration of a simple alkene like 4-methyl-1-pentene is often not a straightforward or high-yielding process and can lead to a mixture of products. A more controlled approach would be required to achieve the desired regioselectivity for the introduction of the nitro and hydroxyl groups. Subsequent reduction of the nitro group to an amine would then be necessary. The reduction of nitro compounds to amines is a well-established transformation and can be achieved using various reagents, including catalytic hydrogenation (e.g., with a platinum or palladium catalyst) or metal-based reducing agents like iron in acidic media. orgsyn.org

Multistep Synthetic Pathways to this compound

Beyond the direct reduction of leucine, multistep synthetic sequences offer alternative pathways to this compound, often starting from more readily available or cheaper starting materials.

One potential multistep route could commence with 4-methylpentanal . A Strecker amino acid synthesis could be employed, where the aldehyde reacts with ammonia (B1221849) and cyanide to form an α-aminonitrile. wikipedia.orgnih.govnih.govmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group would yield the corresponding amino acid, which could then be reduced to this compound as described in section 3.1.

Another conceptual pathway could start from 4-methyl-1-pentene and involve a hydroboration-oxidation reaction to form the corresponding primary alcohol, 4-methyl-1-pentanol. mdpi.com This alcohol could then be oxidized to the aldehyde, 4-methylpentanal, setting the stage for the introduction of the aminomethyl group through various methods, such as the Strecker synthesis mentioned above, followed by reduction.

| Starting Material | Key Intermediates | Key Reactions |

| 4-Methylpentanal | α-Aminonitrile, Amino Acid | Strecker Synthesis, Nitrile Hydrolysis, Carboxylic Acid Reduction |

| 4-Methyl-1-pentene | 4-Methyl-1-pentanol, 4-Methylpentanal | Hydroboration-Oxidation, Alcohol Oxidation, Strecker Synthesis, Reduction |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards developing more environmentally benign and sustainable synthetic methods. In the context of this compound synthesis, green chemistry principles can be applied by utilizing biocatalysis and exploring less hazardous reagents and reaction conditions.

Biocatalysis , the use of enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. The synthesis of leucinol from leucine is a prime candidate for a biocatalytic approach. Specific enzymes, such as leucine dehydrogenase , can be employed for the reductive amination of α-keto-isocaproate, a precursor to leucine. Furthermore, the direct enzymatic reduction of the carboxylic acid group of leucine to the alcohol is an area of active research, aiming to replace harsh metal hydrides. nih.gov The use of enzymes can lead to high enantiopurity under mild, aqueous conditions, significantly reducing the environmental impact of the synthesis. nih.gov

Another green aspect involves the use of safer reducing agents. As mentioned earlier, replacing LiAlH₄ with NaBH₄, particularly in the reduction of leucine esters, represents a step towards a greener process due to the lower reactivity and safer handling of sodium borohydride. researchgate.net The development of catalytic hydrogenation methods for the direct reduction of carboxylic acids, while challenging, would also be a significant advancement in the green synthesis of leucinol.

| Green Approach | Precursor | Catalyst/Reagent | Advantages |

| Biocatalysis | α-Keto-isocaproate / Leucine | Leucine Dehydrogenase / Other Reductases | High selectivity, mild conditions, aqueous media, reduced waste |

| Safer Reagents | Leucine Ester | Sodium Borohydride | Less hazardous than LiAlH₄, easier handling |

Chemical Reactivity and Transformations of 2 Aminomethyl 4 Methylpentan 1 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group (—NH₂) in 2-(Aminomethyl)-4-methylpentan-1-ol is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to a range of reactions, including acylation, sulfonylation, and imine formation.

Primary amines readily react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are typically rapid and proceed via nucleophilic acyl substitution. achemblock.com

Acylation: The reaction with acyl chlorides or acid anhydrides introduces an acyl group (R-C=O) to the nitrogen atom, yielding an N-substituted amide. youtube.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. achemblock.com Given the two nucleophilic sites in the molecule, the greater nucleophilicity of the amine compared to the hydroxyl group generally ensures selective N-acylation under standard conditions.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide. organic-chemistry.org This reaction is a common method for protecting the amine group or introducing a sulfonyl moiety for various synthetic purposes. organic-chemistry.orgacs.org The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a well-established and efficient process. acs.org

| Reagent Type | Specific Reagent | Product Type |

|---|---|---|

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-(1-hydroxy-4-methylpentan-2-yl)acetamide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-(1-hydroxy-4-methylpentan-2-yl)acetamide |

| Acyl Chloride | Benzoyl Chloride (C₆H₅COCl) | N-(1-hydroxy-4-methylpentan-2-yl)benzamide |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | N-(1-hydroxy-4-methylpentan-2-yl)-4-methylbenzenesulfonamide |

| Sulfonyl Chloride | Methanesulfonyl Chloride (MsCl) | N-(1-hydroxy-4-methylpentan-2-yl)methanesulfonamide |

The primary amine of this compound undergoes a characteristic condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comthieme-connect.de This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The reaction is typically catalyzed by acid, with the optimal pH being mildly acidic (around 4-5). masterorganicchemistry.com These conditions are acidic enough to protonate the hydroxyl group of the intermediate carbinolamine, facilitating its departure as water, but not so acidic as to completely protonate the amine nucleophile, which would render it unreactive. masterorganicchemistry.comyoutube.com The removal of water from the reaction mixture can be used to drive the equilibrium toward the imine product. youtube.com

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | (E)-1-((benzylideneamino)methyl)-4-methylpentan-1-ol |

| Acetone (B3395972) | 4-methyl-2-(((1-hydroxy-4-methylpentan-2-yl)imino)methyl)pentane |

| Cyclohexanone | 2-((cyclohexylideneamino)methyl)-4-methylpentan-1-ol |

As a potent nucleophile, the primary amine can participate in nucleophilic substitution reactions, particularly with alkyl halides. This reaction leads to the formation of a new carbon-nitrogen bond, a process known as N-alkylation. The reaction typically follows an S(_N)2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. organic-chemistry.org

A significant challenge in this reaction is controlling the extent of alkylation. The initial product, a secondary amine, is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine. This process can continue to yield a quaternary ammonium (B1175870) salt. To favor mono-alkylation, a large excess of the initial amine can be used.

Cyclization Reactions and Heterocycle Formation

The 1,3-relationship between the amino and hydroxyl groups in this compound makes it a valuable precursor for the synthesis of saturated six-membered heterocycles. Intramolecular reactions that form a new ring are a key strategy in organic synthesis for building complex molecular architectures from simpler, linear precursors. nih.gov

Amino alcohols are key substrates for the synthesis of oxazolidines (five-membered rings) and oxazinanes (six-membered rings) through condensation with aldehydes or ketones. organic-chemistry.org Given that this compound is a 1,3-amino alcohol, its reaction with a carbonyl compound will lead to the formation of a substituted 1,3-oxazinane (B78680) ring.

The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization through the nucleophilic attack of the hydroxyl group to yield the stable heterocyclic ring. organic-chemistry.org This transformation can often be catalyzed by acid or base.

| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst/Conditions | Heterocyclic Product |

| This compound | Formaldehyde | Mildly acidic or basic | 5-Isobutyl-1,3-oxazinane |

| This compound | Acetone | Acid catalyst, Dean-Stark trap | 2,2-Dimethyl-5-isobutyl-1,3-oxazinane |

| This compound | Benzaldehyde | Toluene, reflux | 2-Phenyl-5-isobutyl-1,3-oxazinane |

This table shows representative cyclization reactions of this compound with carbonyl compounds to form 1,3-oxazinane derivatives. The formation of these heterocycles is a well-established process for 1,3-amino alcohols.

Beyond oxazinanes, this compound serves as a building block for a wider array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. nih.govresearchgate.net The dual functionality of the molecule allows it to participate in annulation reactions, where a new ring is fused onto another molecule.

For example, through a sequence of reactions, it can be used to construct bicyclic or more complex heterocyclic systems. One such pathway involves converting the alcohol to a better leaving group, followed by intramolecular cyclization and subsequent reactions to build rings like substituted piperidines or other nitrogenous structures.

Reactions Under Various Catalytic Conditions

Modern synthetic chemistry increasingly relies on catalytic methods to achieve transformations efficiently and with high selectivity. This compound can undergo several important reactions under catalytic conditions.

A prominent example is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. cardiff.ac.uk In this process, a transition-metal catalyst (often based on iron, manganese, or ruthenium) temporarily oxidizes the alcohol to an aldehyde in situ. This aldehyde can then react with the amine (either intramolecularly or intermolecularly), followed by reduction of the resulting imine by the catalyst, which returns the borrowed hydrogen. This allows alcohols to act as alkylating agents for amines, producing water as the only byproduct. cardiff.ac.uk For instance, the amine of one molecule of this compound could be alkylated by another, forming a dimer.

Catalytic N-methylation is another important transformation, where methanol (B129727) is used as a C1 source to selectively methylate the primary amine. nih.gov Heterogeneous catalysts, such as those based on palladium, have shown high efficacy for this reaction. nih.gov

| Reaction Type | Catalyst System | Co-reactant | Expected Product Type | Significance |

| N-Alkylation (Borrowing Hydrogen) | Fe, Co, or Mn PNP Pincer Complex + Base (e.g., KOt-Bu) | Self-reaction or another alcohol | Dimer or N-alkylated amine | Atom-economical C-N bond formation |

| N-Methylation | Pd/Zn(Al)O | Methanol | 2-(Methylaminomethyl)-4-methylpentan-1-ol | Synthesis of secondary amines from primary amines |

| Dehydration | Zirconia (ZrO₂) | None | 2-(Aminomethyl)-4-methylpent-1-ene | Formation of unsaturated amines |

This table summarizes potential catalytic transformations of this compound, based on established catalytic systems for similar substrates. cardiff.ac.uknih.govrsc.org

Applications of 2 Aminomethyl 4 Methylpentan 1 Ol in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has driven the development of asymmetric synthesis methodologies. In this context, 2-(aminomethyl)-4-methylpentan-1-ol, derived from the natural amino acid leucine (B10760876), emerges as a significant chiral starting material.

Ligand Design for Asymmetric Catalysis

The amino and hydroxyl functionalities of this compound provide ideal anchor points for the design of chiral ligands. These ligands can coordinate with metal centers to form catalysts that direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The isobutyl group, originating from the leucine side chain, provides a sterically demanding environment around the catalytic center, which is crucial for achieving high levels of enantioselectivity.

For instance, Schiff bases derived from this compound and various salicylaldehydes can act as bidentate ligands for metals like copper and zinc. These complexes have been investigated for their catalytic activity in asymmetric reactions such as the Henry reaction and the cyclopropanation of alkenes. The specific stereoisomer of this compound used dictates the absolute configuration of the product.

Precursor for Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com this compound is a precursor for various chiral auxiliaries. wikipedia.org

One common strategy involves the conversion of this compound into oxazolidinone or imidazolidinone structures. These heterocyclic systems can then be acylated, and the resulting N-acyl derivatives can undergo stereoselective alkylation, aldol (B89426), or Diels-Alder reactions. The bulky isobutyl group of the auxiliary effectively shields one face of the enolate or dienophile, directing the incoming electrophile or diene to the opposite face, thereby achieving high diastereoselectivity. Subsequent hydrolysis or reduction cleaves the newly formed chiral molecule from the auxiliary.

| Chiral Auxiliary Type | Precursor | Application in Asymmetric Reactions |

| Oxazolidinone | This compound | Alkylation, Aldol reactions, Diels-Alder reactions |

| Imidazolidinone | This compound | Alkylation, Conjugate additions |

| Chiral Amines | This compound | Asymmetric alkylation of aldehydes and ketones |

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its direct role in asymmetric catalysis, this compound serves as a key intermediate in the synthesis of more elaborate and functionally rich organic molecules.

Synthesis of Amino Acid Derivatives

The structural similarity of this compound to amino acids makes it an excellent starting point for the synthesis of novel, non-proteinogenic amino acid derivatives. These derivatives are of significant interest in medicinal chemistry for the development of peptidomimetics and other biologically active compounds. nih.gov

The primary amine can be protected and the primary alcohol oxidized to a carboxylic acid to yield a β-amino acid. Alternatively, the amine can be alkylated or arylated, and the alcohol can be converted to other functional groups, leading to a wide array of substituted amino acid analogs. These synthetic amino acids can then be incorporated into peptide chains to study structure-activity relationships or to enhance proteolytic stability. nih.govresearchgate.net

Construction of Polyfunctional Compounds

The presence of two distinct functional groups in this compound allows for its use in the stepwise construction of polyfunctional compounds. google.com The differential reactivity of the amine and alcohol can be exploited to selectively introduce various substituents. For example, the amine can be acylated or sulfonylated, followed by modification of the hydroxyl group, or vice versa. This orthogonal reactivity is a powerful tool for building molecular complexity.

This strategy has been employed in the synthesis of various natural products and pharmaceutical agents where the stereochemistry and the spatial arrangement of functional groups are critical for biological activity.

Utilization in the Preparation of Compound Libraries

Combinatorial chemistry and high-throughput screening have become indispensable tools in drug discovery. The generation of diverse compound libraries is central to this approach. This compound, with its two points of functionalization, is an attractive scaffold for the construction of such libraries.

Applications in Fine Chemical Production

The predominant application of this compound in fine chemical production is through its conversion into chiral oxazolidinone auxiliaries. These auxiliaries, often referred to as Evans auxiliaries, are powerful tools for directing the stereochemical outcome of a wide range of carbon-carbon bond-forming reactions. The isobutyl group of the parent leucinol provides a sterically bulky substituent on the oxazolidinone ring, which effectively shields one face of the molecule, compelling incoming reagents to attack from the less hindered side. This high degree of facial selectivity is crucial for the synthesis of enantiomerically pure compounds.

The general process involves the reaction of this compound with a carbonate source, such as diethyl carbonate or phosgene (B1210022) derivatives, to form the corresponding (S)-4-isobutyl-1,3-oxazolidin-2-one or its (R)-enantiomer. This chiral auxiliary is then acylated at the nitrogen atom, and the resulting N-acyl oxazolidinone can undergo a variety of diastereoselective reactions, including aldol additions, alkylations, and Michael additions.

Asymmetric Aldol Reactions

One of the most powerful applications of leucinol-derived chiral auxiliaries is in asymmetric aldol reactions. These reactions are fundamental for the construction of β-hydroxy carbonyl motifs, which are common structural features in many natural products and pharmaceuticals. The chiral oxazolidinone directs the formation of a specific stereoisomer of the aldol adduct with high diastereoselectivity.

For instance, the titanium enolate of an N-acyl oxazolidinone derived from an amino alcohol can react with an aldehyde to produce syn-aldol adducts with excellent stereocontrol. researchgate.net After the reaction, the chiral auxiliary can be cleaved under mild conditions and recycled, yielding the desired enantiomerically enriched product.

Synthesis of Pharmaceutical Intermediates

The stereocontrolling power of leucinol-derived auxiliaries has been harnessed in the synthesis of key intermediates for various pharmaceuticals. For example, derivatives of this compound are utilized in the synthesis of intermediates for complex molecules like the anticancer agent carfilzomib. A patent describes the synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxiran-2-yl)-pentan-1-one, an important intermediate for carfilzomib, which highlights the utility of this amino alcohol scaffold in constructing highly functionalized and stereochemically defined molecules. documentsdelivered.com

Furthermore, the principles of asymmetric synthesis using such chiral auxiliaries are central to the development of a wide array of drugs. The ability to selectively synthesize one enantiomer is critical, as different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic and the other being inactive or even harmful. nih.gov

The following table provides a summary of representative applications of this compound-derived chiral auxiliaries in the synthesis of fine chemicals.

Medicinal Chemistry Research and Pharmacological Relevance

2-(Aminomethyl)-4-methylpentan-1-ol as a Scaffold for Bioactive Molecules

The inherent functionalities of this compound provide a robust platform for the generation of novel bioactive compounds. Its primary amine and hydroxyl groups serve as convenient handles for chemical modification, allowing for the systematic alteration of its structure to probe biological interactions.

Synthesis of Analogs with Modified Alkyl Chains

The isobutyl group of this compound, originating from its parent amino acid, leucine (B10760876), offers a key site for modification. By synthesizing analogs with varied alkyl chains, medicinal chemists can fine-tune the lipophilicity and steric properties of the resulting molecules. This strategy is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. For instance, replacing the isobutyl group with other alkyl or arylalkyl moieties can significantly impact a compound's ability to bind to its target receptor and its metabolic stability. While specific examples directly modifying the alkyl chain of this compound in the context of antihistamine or anesthetic development are not extensively documented in publicly available literature, the general principle of modifying amino alcohol scaffolds is a well-established practice in drug discovery. dntb.gov.ua

Derivatization to Explore Structure-Activity Relationships (SAR)

The primary amine and hydroxyl groups of this compound are readily derivatized, providing a powerful tool for establishing structure-activity relationships (SAR). By systematically introducing different functional groups at these positions, researchers can map the chemical features essential for biological activity. For example, acylation of the amine or etherification of the alcohol can lead to the discovery of more potent or selective compounds.

A notable example of SAR studies involving derivatives of a related amino acid, leucinostatin, highlights the importance of specific structural features for biological activity. In these studies, modifications to the amino acid residues, including the one derived from leucine, had a significant impact on the antiprotozoal and cytotoxic effects of the resulting compounds. acs.org This underscores the value of using building blocks like this compound to generate libraries of compounds for SAR exploration. The insights gained from such studies are instrumental in the rational design of new and improved therapeutic agents.

Precursor in the Synthesis of Pharmacologically Active Agents

Beyond its role as a scaffold, this compound serves as a crucial starting material or intermediate in the synthesis of more complex and clinically relevant molecules. Its chiral nature is particularly advantageous, allowing for the stereoselective synthesis of enantiomerically pure drugs.

Contributions to Antihistamine and Anesthetic Synthesis

The synthesis of certain classes of antihistamines and local anesthetics often involves the incorporation of an amino alcohol moiety. google.comnih.gov While patent literature does not explicitly detail the use of this compound for the synthesis of commercially available antihistamines, the structural motif is present in many H1-antagonists. The general synthetic strategies for these drugs often involve the reaction of a suitable amino alcohol with other chemical fragments. google.com

Similarly, in the field of local anesthetics, amino alcohol derivatives are key components of many active compounds. google.comgoogleapis.com The synthesis of these agents frequently relies on the esterification or amidation of an amino alcohol with a lipophilic aromatic acid. The isobutyl group of this compound could potentially contribute to the lipophilicity of a local anesthetic, a critical factor for its ability to penetrate nerve membranes and block sodium channels.

Incorporation into Purine (B94841) Derivatives for Proliferative Disorder Treatment

Interactions with Biological Targets

The therapeutic potential of any small molecule is fundamentally governed by its ability to interact with biological macromolecules. For this compound, its primary amine (-NH2) and primary alcohol (-OH) functional groups, along with its isobutyl side chain, dictate the nature and strength of its binding to protein targets.

Hydrogen Bonding and Electrostatic Interactions in Ligand Binding

The primary amine and hydroxyl groups of this compound are key to its ability to form specific, directional interactions within a protein's binding pocket. At physiological pH, the primary amine is typically protonated to form an ammonium (B1175870) cation (-NH3+), making it a potent hydrogen bond donor. The hydroxyl group can act as both a hydrogen bond donor and acceptor. These interactions are critical for molecular recognition and binding affinity. drugdiscoverychemistry.comyoutube.com

A summary of the potential molecular interactions for this compound is presented below.

| Functional Group | Interaction Type | Potential Protein Partner Residues |

| Amine (-NH2) | Hydrogen Bond Donor (as -NH3+) | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyls |

| Electrostatic (Salt Bridge, as -NH3+) | Aspartate, Glutamate | |

| Hydroxyl (-OH) | Hydrogen Bond Donor | Aspartate, Glutamate, Histidine, Serine, Threonine, Backbone Carbonyls |

| Hydrogen Bond Acceptor | Arginine, Lysine, Histidine, Serine, Threonine | |

| Isobutyl Chain | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

This table presents a generalized summary of potential interactions.

Exploration of Metabolic Pathways and Biotransformation

Specific research detailing the metabolic pathways and biotransformation of this compound is not extensively available in the public domain. As the reduced alcohol derivative of the amino acid L-leucine, its metabolic fate is of considerable interest but remains an area requiring further investigation.

For context, the metabolism of its parent amino acid, L-leucine, is well-documented. Leucine catabolism is initiated by a reversible transamination reaction, catalyzed by branched-chain amino-acid aminotransferase (BCAT), to form α-ketoisocaproate (α-KIC). caldic.com This is followed by an irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex, leading to isovaleryl-CoA. caldic.comyoutube.com Subsequent steps ultimately yield acetyl-CoA and acetoacetate, classifying leucine as a ketogenic amino acid. youtube.comresearchgate.net It is crucial to note that this pathway describes the degradation of the amino acid leucine, and the specific biotransformation of the amino alcohol this compound has not been similarly detailed.

Fragment-Based Drug Discovery Studies Employing this compound Derived Fragments

Fragment-based drug discovery (FBDD) is a modern approach in medicinal chemistry that screens small, low-complexity molecules (fragments) for weak binding to a biological target. nih.govnih.gov These initial hits are then optimized and grown into more potent, drug-like leads. frontiersin.orgnih.gov

Chiral, sp3-rich fragments derived from natural products and their analogues, such as amino alcohols, are increasingly sought after for inclusion in FBDD libraries. harvard.edu They offer three-dimensional complexity that is often absent in flatter, aromatic-rich commercial libraries, potentially leading to improved solubility and more specific interactions with protein targets. vu.nlharvard.edu

While specific FBDD campaigns that explicitly document the use of this compound as a starting fragment are not detailed in available research, its molecular properties make it a theoretically excellent candidate for such an approach.

| Property | Relevance in FBDD |

| Low Molecular Weight | Complies with the "Rule of Three" often used for fragment selection (MW < 300 Da). frontiersin.org |

| Key Functional Groups | The amine and hydroxyl groups provide strong interaction points (anchors) within a binding site. harvard.edu |

| Growth Vectors | The amine and hydroxyl groups serve as clear, reactive handles for synthetic elaboration to grow the fragment. harvard.edu |

| Chirality & 3D Shape | The stereocenter and non-planar structure allow for specific, directional binding and exploration of 3D chemical space. vu.nl |

| Solubility | The polar functional groups generally confer good aqueous solubility, which is advantageous for biophysical screening methods. harvard.edu |

The structure of this compound provides a simple yet versatile scaffold. The primary amine can anchor the fragment in a binding pocket, for instance, by forming a salt bridge with an aspartate residue, while the isobutyl group explores a nearby hydrophobic region. The hydroxyl group can then serve as a vector for synthetic growth, allowing chemists to build out of the pocket to gain additional interactions and increase potency. harvard.edu This strategy of identifying a core binding motif and elaborating upon it is a central tenet of FBDD.

Catalytic Applications of 2 Aminomethyl 4 Methylpentan 1 Ol and Its Derivatives

Amino Alcohol Ligands in Metal-Catalyzed Reactions

Amino alcohols are a privileged class of ligands in metal-catalyzed asymmetric synthesis. The two heteroatoms, nitrogen and oxygen, can chelate to a metal center, forming a stable five-membered ring that creates a rigid and well-defined chiral environment around the metal's active site. This steric and electronic influence is crucial for inducing enantioselectivity in a wide array of chemical reactions. While 2-(Aminomethyl)-4-methylpentan-1-ol possesses the requisite structural features to act as a chiral ligand, its application in several major classes of metal-catalyzed reactions is not extensively documented in peer-reviewed literature compared to other more widely studied amino alcohols.

Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries. researchgate.net Chiral ligands are essential for transferring stereochemical information from the catalyst to the substrate. nih.gov Ruthenium, rhodium, and iridium complexes bearing chiral ligands are commonly employed for the enantioselective reduction of prochiral ketones, olefins, and imines. dicp.ac.cndicp.ac.cn Amino alcohols and their derivatives, such as those derived from ephedrine (B3423809) or 2-azanorbornyl methanol (B129727), have been shown to be effective ligands in Ru-catalyzed asymmetric transfer hydrogenation of ketones, affording chiral secondary alcohols with high conversions and enantioselectivities. dicp.ac.cn

Despite the structural suitability of this compound as a bidentate chiral ligand, there is a notable scarcity of specific research detailing its application or the performance of its simple derivatives in metal-catalyzed asymmetric hydrogenation reactions. While the general principles of amino alcohol-ligated metal catalysts are well-established, dedicated studies focusing on Leucinol in this capacity are not prominent in the scientific literature.

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The development of effective ligands is critical for the success of these transformations, as they influence the stability, activity, and selectivity of the palladium catalyst. nih.gov Ligands can stabilize the active Pd(0) species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. mdpi.com

Amino alcohols can serve as ligands in these reactions, although phosphine-based ligands have historically been more dominant. nih.govnih.gov In principle, the nitrogen and oxygen atoms of this compound could coordinate to a metal center, such as palladium, and influence the outcome of cross-coupling reactions. However, similar to the case of asymmetric hydrogenation, there is a lack of specific and detailed reports on the use of this compound or its derivatives as supporting ligands in major cross-coupling reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations. The scientific literature does not currently highlight this compound as a key player in the development of new catalytic systems for cross-coupling.

Organocatalysis Utilizing this compound Derivatives

In contrast to its limited documented role in metal catalysis, this compound (Leucinol) has been identified as an effective organocatalyst, particularly in asymmetric aldol (B89426) reactions. nih.govresearchgate.net Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a valuable alternative to metal-based catalysts, often with advantages in terms of cost, toxicity, and operational simplicity. researchgate.net

Leucinol and other vicinal amino alcohols have been successfully employed as catalysts in the cross-aldol reaction between ketones and activated, non-enolizable ketones like isatin (B1672199) and its derivatives. nih.govresearchgate.net In these reactions, the primary amine of Leucinol is proposed to form an enamine intermediate with a donor ketone (e.g., acetone). This enamine then attacks the electrophilic carbonyl group of the acceptor (e.g., isatin). The chiral environment provided by the catalyst directs this attack to one face of the electrophile, resulting in an enantiomerically enriched product. The hydroxyl group of the amino alcohol is believed to play a crucial role in organizing the transition state through hydrogen bonding, thereby enhancing stereocontrol.

A notable application is the synthesis of 3-substituted-3-hydroxyoxindoles, which are important structural motifs in many biologically active compounds. nih.govcymitquimica.com The Leucinol-catalyzed reaction of isatin with acetone (B3395972) has been studied under various conditions, including in continuous flow systems, which can offer advantages in safety and scalability. cymitquimica.com Research has shown that reaction parameters such as solvent, temperature, and the use of additives can significantly influence the yield and enantioselectivity of the final product. nih.govcymitquimica.com For instance, the addition of small amounts of water or basic additives like lithium hydroxide (B78521) (LiOH) has been shown to improve reaction performance in some cases. nih.govcymitquimica.com

| Catalyst | Acceptor (Isatin Derivative) | Donor (Ketone) | Additive | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-Leucinol | Isatin | Acetone | LiOH | 96 | 57 | nih.gov |

| (S)-Leucinol | 5-Chloroisatin | Acetone | LiOH | 99 | 99 | nih.gov |

| (S)-Leucinol | 5-Fluoroisatin | Acetone | LiOH | 99 | 99 | nih.gov |

| (S)-Leucinol | 5-Nitroisatin | Acetone | LiOH | 99 | 99 | nih.gov |

| (S)-Leucinol | Isatin | Acetone | None (neat) | 94 | 93 | cymitquimica.com |

Role as a Basic Catalyst or Co-catalyst in Organic Reactions

The primary amine group in this compound imparts basic properties to the molecule. This basicity allows it to function as a catalyst or co-catalyst in reactions that require the activation of substrates through deprotonation.

In the context of the aldol reactions discussed previously, Leucinol acts as a base to facilitate the formation of the key enamine intermediate from the ketone. This is a classic example of its role as a basic organocatalyst. Furthermore, its effectiveness can sometimes be enhanced by the addition of other bases, where it may act as a chiral co-catalyst or phase-transfer agent in biphasic systems. The use of additives like LiOH in the aldol reaction of isatin highlights a cooperative catalytic system where the achiral base may be responsible for the primary deprotonation event, while the chiral amino alcohol organizes the subsequent stereodetermining step. nih.gov

Beyond aldol reactions, primary amines are known to catalyze other transformations such as Knoevenagel condensations and Michael additions, often by activating carbonyl compounds or other acidic protons within a substrate. While the broader catalytic utility of this compound as a simple base has not been explored as extensively as its role in asymmetric catalysis, its inherent basicity is a key feature of its chemical reactivity and catalytic function.

Computational and Spectroscopic Investigations of 2 Aminomethyl 4 Methylpentan 1 Ol

Conformational Analysis via Computational Chemistry

Conformational analysis is a critical step in understanding the three-dimensional structure of a flexible molecule like 2-(aminomethyl)-4-methylpentan-1-ol and how its shape influences its properties and interactions.

Molecular Mechanics and Quantum Mechanics Calculations

The study of the conformational landscape of a molecule like this compound begins with computational methods. nih.gov Molecular mechanics (MM) is often the first approach due to its computational efficiency. chemicalbook.com MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. chemicalbook.com By systematically rotating the rotatable bonds—in this case, the C-C, C-N, and C-O bonds of the pentanol (B124592) backbone—a potential energy surface can be generated. The low-energy regions of this surface correspond to the most stable conformations of the molecule.

Following an initial exploration with molecular mechanics, more accurate quantum mechanics (QM) calculations are typically performed on the low-energy conformers identified. nih.gov QM methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT), solve the Schrödinger equation to provide a more accurate description of the electronic structure and, consequently, more reliable energies and geometries. nih.gov A hybrid approach, known as QM/MM, can also be employed, where the chemically significant part of the molecule is treated with QM and the remainder with MM, balancing accuracy and computational cost. chemicalbook.com For a simple amino alcohol, these calculations would likely reveal the presence of intramolecular hydrogen bonds between the hydroxyl and amino groups, which significantly stabilize certain conformations. nist.gov

Predicting Ligand Conformations in Binding Pockets

Understanding the conformation of this compound when it acts as a ligand binding to a receptor, such as a protein, is crucial for applications in drug design and molecular recognition. Computational docking is the primary tool for this purpose. Docking algorithms predict the preferred orientation and conformation of a ligand within a binding site. nih.gov

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. frontiersin.org The initial conformations of the ligand used in a docking simulation are often derived from the conformational analysis described in the previous section. The accuracy of the prediction depends on both the quality of the scoring function and the conformational flexibility allowed for both the ligand and the receptor during the simulation. mdpi.com For a small molecule like this compound, its flexibility would need to be accounted for to accurately predict its binding mode.

Electronic Structure Calculations (e.g., DFT Studies)

Electronic structure calculations provide deep insights into the electron distribution, reactivity, and potential reaction pathways of a molecule.

Analysis of Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. nih.gov A DFT calculation for this compound would yield its molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

From the electronic structure, various reactivity descriptors can be calculated. These include:

Electrostatic Potential (ESP): Maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic or nucleophilic attack. For this compound, the ESP would likely show negative potential around the oxygen and nitrogen atoms and positive potential around the hydroxyl and amine hydrogens.

Fukui Functions: These functions indicate the change in electron density at a particular point when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites within the molecule. nih.gov

Understanding Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. For this compound, one could model its synthesis or its reactions with other molecules. This involves identifying the reactants, products, and any intermediates and transition states that connect them on the potential energy surface.

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barriers (activation energies) determines the rate of each elementary step. DFT calculations are commonly used to locate transition state geometries and compute activation energies. This approach can be used, for example, to understand the selectivity in the synthesis of chiral amino alcohols. westlake.edu.cn

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For L-Leucinol, the spectrum would show distinct signals for the protons on the carbon bearing the hydroxyl group, the protons on the carbon with the amine group, the methylene (B1212753) and methine protons of the isobutyl group, and the methyl protons. chemicalbook.com

¹³C NMR: Shows the number of different types of carbon atoms. The spectrum of L-Leucinol would have distinct peaks for each of the six carbon atoms in the molecule. bmrb.io

Illustrative ¹H NMR Data for L-Leucinol

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.54 | dd | -CH₂OH |

| 3.24 | dd | -CH₂OH |

| 2.90 | m | -CH(NH₂) |

| 1.67 | m | -CH(CH₃)₂ |

| 1.18 | m | -CH₂- |

| 0.93 | d | -CH₃ |

| 0.90 | d | -CH₃ |

Data sourced from ChemicalBook for L(+)-Leucinol. chemicalbook.com

Illustrative ¹³C NMR Data for L-Leucine

| Chemical Shift (ppm) | Assignment |

|---|---|

| 178.38 | C=O |

| 56.11 | -CH(NH₂) |

| 42.53 | -CH₂- |

| 26.87 | -CH(CH₃)₂ |

| 24.75 | -CH₃ |

| 23.59 | -CH₃ |

Note: This data is for L-Leucine, the corresponding amino acid, as detailed data for Leucinol was not available. Sourced from the Biological Magnetic Resonance Bank. bmrb.io

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H stretches (typically a broad band in the 3200-3600 cm⁻¹ region), C-H stretches (around 2850-3000 cm⁻¹), and C-O and C-N stretches (in the 1000-1300 cm⁻¹ region). nih.gov

Illustrative IR Data for L-Leucinol

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300-3500 | O-H, N-H stretching |

| 2850-2960 | C-H stretching |

| 1470 | C-H bending |

| 1050 | C-O stretching |

Data is generalized based on typical spectra for amino alcohols. nih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (117.19 g/mol ). nih.gov Common fragmentation patterns for amino alcohols include the loss of water, the loss of an alkyl group from the isobutyl moiety, and cleavage adjacent to the amino and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing effects of the adjacent amino and hydroxyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The spectrum of this compound would show distinct peaks for each of the six carbon atoms in the structure.

| Predicted ¹H NMR Spectral Data for this compound |

| Atom |

| H on C1 (CH₂OH) |

| H on C2 (CHNH₂) |

| H on C3 (CH₂) |

| H on C4 (CH) |

| H on C5 (CH₃) |

| H on NH₂ |

| H on OH |

| Predicted ¹³C NMR Spectral Data for this compound |

| Atom |

| C1 (CH₂OH) |

| C2 (CHNH₂) |

| C3 (CH₂) |

| C4 (CH) |

| C5 (CH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by absorption bands indicative of its primary amine and primary alcohol functionalities.

The broad absorption band in the region of 3300-3400 cm⁻¹ is a hallmark of the O-H stretching vibration of the hydroxyl group, often overlapping with the N-H stretching vibrations of the primary amine group which typically appear as two distinct peaks in the same region. The C-H stretching vibrations of the alkyl chain are observed around 2850-2960 cm⁻¹. Furthermore, the C-O stretching vibration of the primary alcohol and the C-N stretching vibration are expected in the fingerprint region of the spectrum, typically between 1050 and 1250 cm⁻¹. The N-H bending vibrations can also be observed around 1600 cm⁻¹.

| Characteristic IR Absorption Bands for this compound |

| Functional Group |

| O-H (Alcohol) |

| N-H (Amine) |

| C-H (Alkyl) |

| N-H (Amine) |

| C-O (Alcohol) |

| C-N (Amine) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through the analysis of its fragmentation patterns. The molecular weight of this compound is 131.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to undergo fragmentation, leading to a series of characteristic ions. The molecular ion peak (M⁺) may be observed at m/z 131. Common fragmentation pathways for amino alcohols include the loss of a water molecule (M-18), the loss of an aminomethyl radical (M-30), and cleavage of the carbon-carbon bond adjacent to the nitrogen or oxygen atoms. Alpha-cleavage is a prominent fragmentation mechanism for both alcohols and amines. For this compound, this could result in ions from the cleavage of the C1-C2 and C2-C3 bonds.

| Expected Mass Spectrometry Fragmentation Data for this compound |

| m/z Value |

| 131 |

| 113 |

| 101 |

| 100 |

| 88 |

| 74 |

| 57 |

| 44 |

| 31 |

| 30 |

Advanced Spectroscopic Techniques for Elucidating Dynamics and Interactions

Beyond the fundamental techniques of NMR, IR, and MS, advanced spectroscopic methods can provide deeper insights into the dynamic behavior and intermolecular interactions of this compound. Techniques such as two-dimensional NMR (2D-NMR), including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unambiguously assign all proton and carbon signals and to reveal the connectivity between atoms within the molecule.

Furthermore, computational chemistry offers a powerful complementary approach to experimental spectroscopy. rsc.org Density Functional Theory (DFT) calculations can be used to predict and refine spectroscopic data, including vibrational frequencies and NMR chemical shifts. rsc.org These computational models can also be used to investigate conformational preferences and the nature of intramolecular hydrogen bonding between the amino and hydroxyl groups, which can significantly influence the molecule's properties and reactivity. The study of such interactions is crucial for a comprehensive understanding of the molecule's behavior in various chemical and biological systems.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways to 2-(Aminomethyl)-4-methylpentan-1-ol

While standard synthetic routes to amino alcohols are established, future research will likely focus on developing more efficient, stereoselective, and sustainable methods for producing this compound. Current industrial syntheses for similar compounds, such as the pyrimidine (B1678525) portion of thiamine, often involve multiple complex steps, including the reduction of nitrile groups or the hydrolysis of N-acyl functions, which can be cumbersome and economically challenging. google.com

Future synthetic strategies could prioritize:

Catalytic Approaches: The use of heterogeneous or homogeneous catalysis could offer direct and efficient routes. For instance, research into the catalytic amination of corresponding diols or the reductive amination of suitable aldehydes could yield the target compound with fewer steps and higher atom economy. The use of catalysts like Al₂O₃ has been shown to be effective in related amination reactions at high temperatures and pressures. google.com

Asymmetric Synthesis: Developing stereoselective syntheses to produce specific enantiomers of this compound is a critical research direction. Chiral auxiliaries or asymmetric catalysts could be employed to control the stereochemistry at the C2 position, which is crucial for specific biological interactions.

Biocatalysis: The use of enzymes or whole-cell biotransformations presents a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases or alcohol dehydrogenases could be engineered to act on readily available precursors to produce the desired stereoisomer of the compound under mild reaction conditions.

Design and Synthesis of Advanced Derivatives with Enhanced Properties

The functional groups of this compound serve as ideal handles for chemical modification to create derivatives with fine-tuned or enhanced properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules. nih.gov The goal is to modify the parent structure to improve its interaction with biological targets, for example, by enhancing binding to a receptor's hydrophobic pocket or introducing new hydrogen bonding capabilities. drugdesign.org

Future work in this area would involve systematic modifications to the core scaffold:

N-Substitution: The primary amine can be readily converted into secondary or tertiary amines, amides, sulfonamides, or carbamates. These modifications can dramatically alter the compound's polarity, basicity, and ability to act as a hydrogen bond donor or acceptor, influencing its biological activity.

O-Substitution: The primary alcohol can be esterified or etherified to modulate the lipophilicity and metabolic stability of the resulting derivatives.

Scaffold Alteration: Changes to the carbon backbone, such as altering the length of the chain or introducing cyclic constraints, could be explored to optimize the spatial arrangement of the functional groups for better target engagement.

Table 1: Potential Derivative Strategies for this compound

| Modification Site | Derivative Class | Potential Change in Properties | Rationale |

|---|---|---|---|

| Amino Group | Acylation (Amides) | Increased lipophilicity, potential for new H-bond interactions | To probe binding pockets and improve membrane permeability. |

| Amino Group | Alkylation (Secondary/Tertiary Amines) | Altered basicity (pKa) and steric profile | To optimize ionic interactions and receptor fit. nih.gov |

| Hydroxyl Group | Esterification | Increased lipophilicity, potential for prodrug strategy | To improve bioavailability and control release. mdpi.com |

Expansion into New Areas of Bioactive Compound Discovery

The "aminomethyl" structural motif is present in a variety of bioactive compounds. nih.gov The scaffold of this compound can serve as a starting point for the discovery of new compounds with therapeutic potential across different disease areas. Natural products often serve as inspiration for these discoveries, as they possess immense structural diversity and have been honed by evolution for biological activity. nih.govoaepublish.com

Future screening efforts could target a range of biological activities:

Antimicrobial Agents: Many bioactive compounds with antimicrobial properties feature amine and alcohol functionalities. Derivatives could be screened for activity against various bacterial and fungal strains. uniag.sk

Enzyme Inhibition: The structure could be adapted to target specific enzyme classes, such as proteases or kinases, which are implicated in numerous diseases. For example, the development of β-lactone derivatives from amino acid-like structures has led to potent enzyme inhibitors. researchgate.net

Receptor Modulation: As with other amino-containing structures, derivatives could be designed to act as agonists or antagonists for various receptors, including G-protein coupled receptors (GPCRs). nih.gov

Development of Sustainable and Economically Viable Industrial Applications

Beyond pharmaceuticals, the physical and chemical properties of this compound and its derivatives could lend themselves to various industrial applications. A key focus of future research will be to ensure that these applications are both economically viable and environmentally sustainable. This involves designing processes that minimize waste, use less hazardous starting materials, and are energy-efficient. google.com

A related compound, 4-methylpentan-2-ol (MIBC), is used industrially as a solvent, a frother in mineral flotation, and a precursor to lubricant additives and plasticizers. wikipedia.org Similarly, this compound could be investigated for roles as:

Specialty Monomers: The bifunctional nature of the molecule (amine and alcohol) makes it a candidate for polymerization reactions to create novel polyamides, polyesters, or polyurethanes with unique properties.

Corrosion Inhibitors: Amine and alcohol-containing compounds are often effective corrosion inhibitors, forming protective films on metal surfaces.

Building Blocks in Organic Synthesis: It can serve as a versatile chiral or achiral building block for the synthesis of more complex molecules.

The economic feasibility will depend on the cost of starting materials and the efficiency of the synthetic process. google.com A life-cycle analysis comparing traditional chemical routes with newer, greener alternatives (e.g., biocatalysis) would be essential.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction

Modern drug discovery and materials science are increasingly driven by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can dramatically accelerate the research and development process for new compounds like this compound.

Future integration of AI/ML could include:

Predictive Modeling: ML models can be trained on large datasets to predict the physicochemical properties, biological activity, and potential off-target effects of novel derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties and known structure-activity relationships. These models could propose novel derivatives of this compound optimized for a specific biological target.

Synthetic Pathway Prediction: AI tools can analyze the structure of a target molecule and suggest the most efficient and viable synthetic routes, helping to overcome challenges in chemical synthesis. nih.gov By using cloud-based platforms, researchers can screen virtual compounds against entire proteomes to identify potential interactions and understand their mechanisms of action. nih.gov

Q & A

(Basic) What are the optimal synthetic routes for 2-(Aminomethyl)-4-methylpentan-1-ol under laboratory conditions?

Methodological Answer:

The synthesis of this compound can be achieved via reductive amination of 4-methylpent-1-en-3-ol using ammonia and hydrogen in the presence of transition-metal catalysts (e.g., palladium or nickel). Reaction conditions typically involve temperatures of 60–80°C and hydrogen pressures of 1–3 atm . Alternative routes may include nucleophilic substitution of halogenated precursors with aminomethyl groups under basic conditions (e.g., K₂CO₃ in DMF at 50°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading.